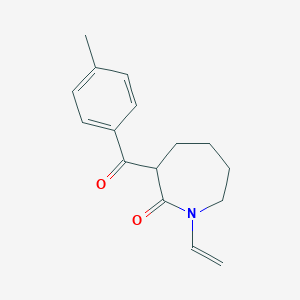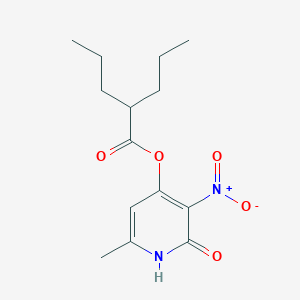
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-propylpentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-propylpentanoate: is a synthetic organic compound that belongs to the class of pyridine derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-propylpentanoate typically involves a multi-step process. One common method includes the nitration of 6-methyl-2-oxo-1H-pyridine, followed by esterification with 2-propylpentanoic acid. The reaction conditions often require the use of strong acids such as sulfuric acid for nitration and catalysts like sulfuric acid or hydrochloric acid for esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions:
Oxidation: The nitro group in (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-propylpentanoate can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-propylpentanoate can be used as a probe to study enzyme interactions and metabolic pathways involving pyridine derivatives.
Industry: In the industrial sector, it can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism by which (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-propylpentanoate exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester linkage can undergo hydrolysis, releasing active metabolites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
相似化合物的比较
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine .
Comparison: Compared to these similar compounds, (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-propylpentanoate is unique due to its specific ester linkage and the presence of a propylpentanoate moiety
属性
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-propylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-4-6-10(7-5-2)14(18)21-11-8-9(3)15-13(17)12(11)16(19)20/h8,10H,4-7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVSLWRSSBIGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OC1=C(C(=O)NC(=C1)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2601783.png)
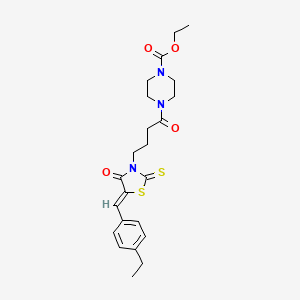
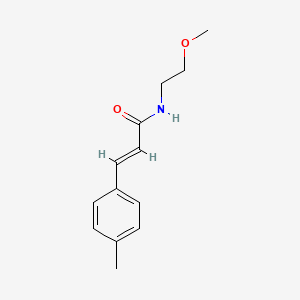
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2601786.png)
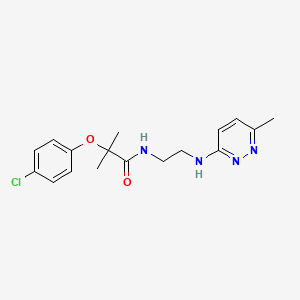
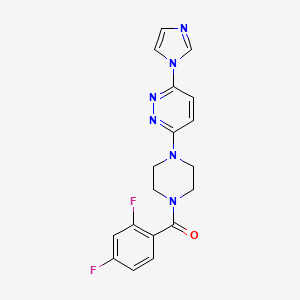
![2-[(3S)-2-Phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid](/img/structure/B2601792.png)
![1-(3,4-dimethylphenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2601793.png)
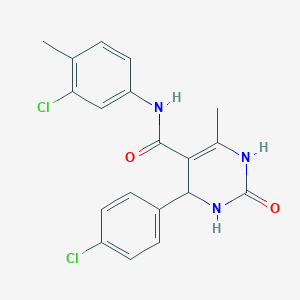
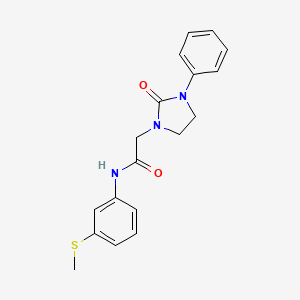
![(4-(4-(dimethylamino)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2601798.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(2,3-dihydroxypropyl)thiourea](/img/structure/B2601802.png)
![3-(2-Methoxyethyl)-1-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea](/img/structure/B2601804.png)
